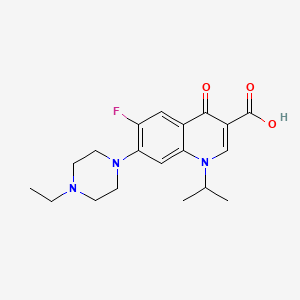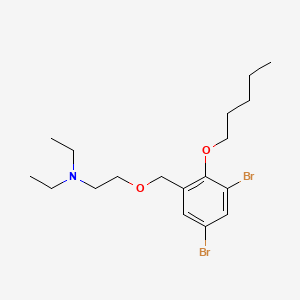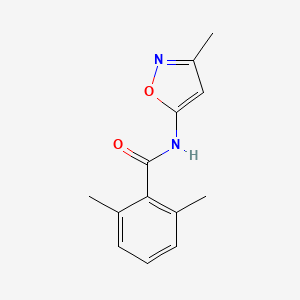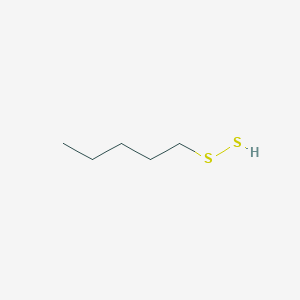
1-Pentanesulfenothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanesulfenothioic acid, also known as 1-pentanesulphenothioate or pentyl hydrodisulfide, belongs to the class of organic compounds known as sulfenyl compounds. These compounds contain a sulfenyl group with the general formula RS (R = organyl). This compound is a very weakly acidic compound based on its pKa .
Métodos De Preparación
The preparation of 1-pentanesulfenothioic acid can be achieved through various synthetic routes. One common method involves the reaction of pentyl halides with thiourea, followed by hydrolysis to yield the desired sulfenothioic acid. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1-Pentanesulfenothioic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the sulfenyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Pentanesulfenothioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: It can be used to study the role of sulfur compounds in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals
Mecanismo De Acción
The mechanism by which 1-pentanesulfenothioic acid exerts its effects involves interactions with molecular targets and pathways related to sulfur metabolism. It can act as a source of reactive sulfur species, which can modify proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
1-Pentanesulfenothioic acid can be compared with other sulfenyl compounds, such as:
- Methanesulfenothioic acid
- Ethanesulfenothioic acid
- Butanesulfenothioic acid
These compounds share similar chemical properties but differ in their alkyl chain length, which can affect their reactivity and applications. This compound is unique due to its specific balance of reactivity and stability, making it suitable for a wide range of applications .
Propiedades
Número CAS |
86849-52-7 |
|---|---|
Fórmula molecular |
C5H12S2 |
Peso molecular |
136.3 g/mol |
Nombre IUPAC |
1-(disulfanyl)pentane |
InChI |
InChI=1S/C5H12S2/c1-2-3-4-5-7-6/h6H,2-5H2,1H3 |
Clave InChI |
DPLYGYOSWLFGGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



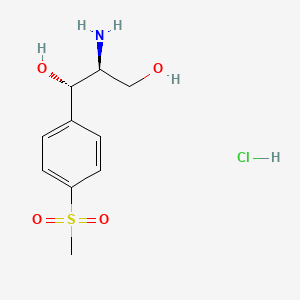
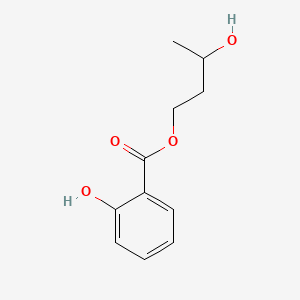
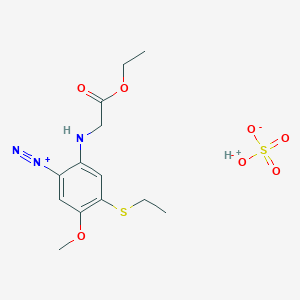




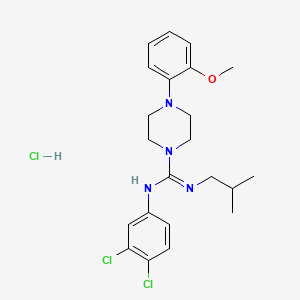
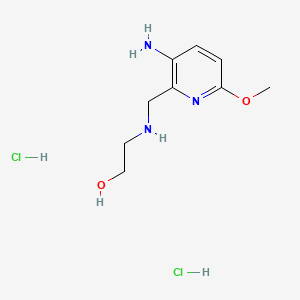
![1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride](/img/structure/B12695744.png)
